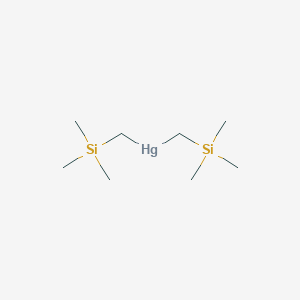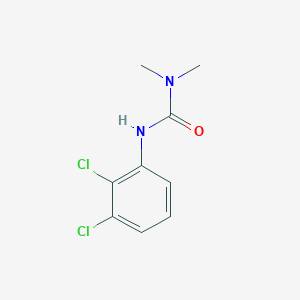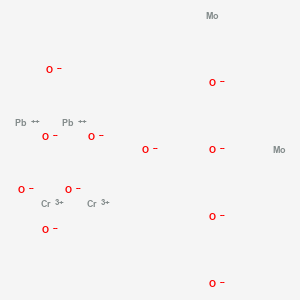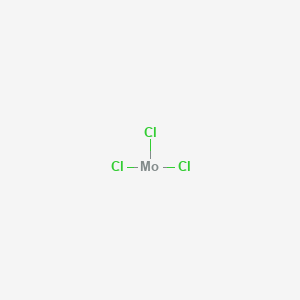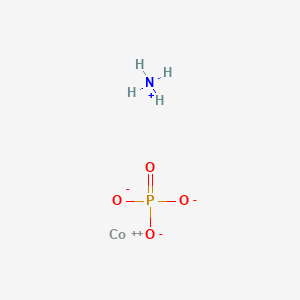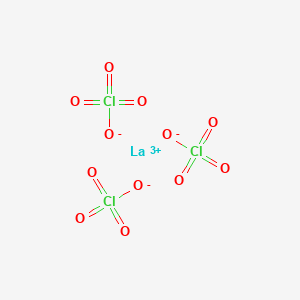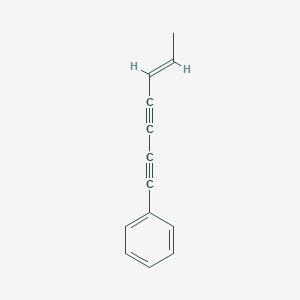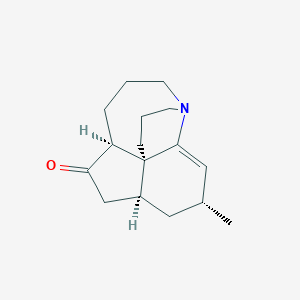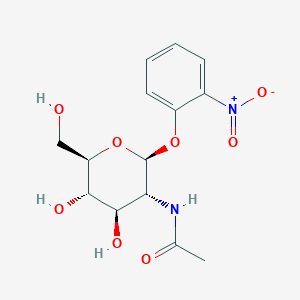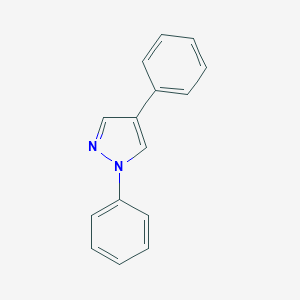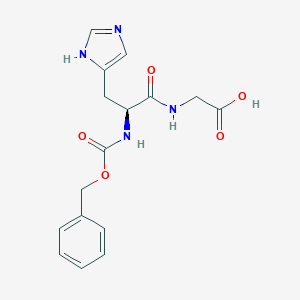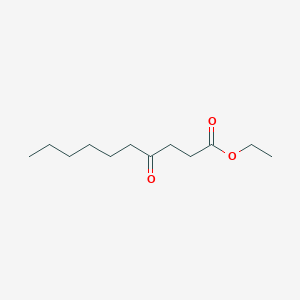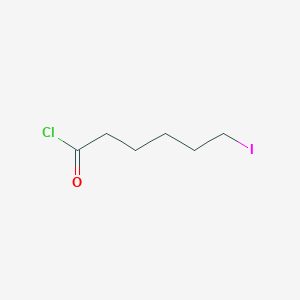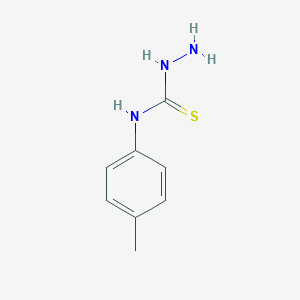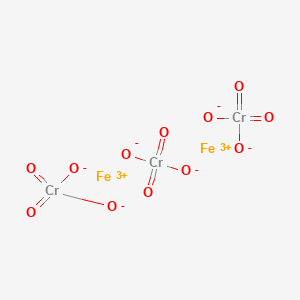
Ferric chromate
Overview
Description
Ferric chromate, also known as iron(III) chromate, is an inorganic compound with the chemical formula Fe₂(CrO₄)₃. It is the iron(III) salt of chromic acid and appears as a yellow powder. This compound is highly toxic due to the presence of hexavalent chromium (Cr(VI)), which is a known carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric chromate can be synthesized through the reaction of potassium chromate (K₂CrO₄) with iron(III) nitrate (Fe(NO₃)₃). The reaction proceeds as follows: [ 2 K₂CrO₄ + 3 Fe(NO₃)₃ → Fe₂(CrO₄)₃ + 6 KNO₃ ]
Another method involves the oxidation of iron and chromium oxides in a basic environment: [ 4 Fe₂O₃ + 6 Cr₂O₃ + 9 O₂ → 4 Fe₂(CrO₄)₃ ]
Industrial Production Methods: Industrial production of this compound typically involves the above-mentioned reactions on a larger scale, ensuring proper handling and disposal of toxic by-products to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ferric chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Due to the presence of hexavalent chromium, this compound can participate in redox reactions where Cr(VI) is reduced to Cr(III).
Substitution Reactions: this compound can react with other metal salts, leading to the formation of different chromates and ferric salts.
Common Reagents and Conditions:
Oxidizing Agents: this compound can be reduced using reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂).
Basic Conditions: The oxidation of iron and chromium oxides to form this compound requires a basic environment.
Major Products:
Reduction Products: The reduction of this compound typically yields chromium(III) compounds and iron(III) compounds.
Substitution Products: Reactions with other metal salts can produce various chromates and ferric salts.
Scientific Research Applications
Ferric chromate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology and Medicine: Due to its toxicity, this compound is studied for its effects on biological systems and its potential use in targeted cancer therapies.
Mechanism of Action
The mechanism of action of ferric chromate primarily involves its redox properties. Hexavalent chromium (Cr(VI)) in this compound can penetrate cells through sulfate channels due to its structural similarity to sulfate ions. Once inside the cell, Cr(VI) is reduced to Cr(III) through a series of redox reactions involving ascorbate, cysteine, and glutathione. This reduction process generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and potential carcinogenic effects .
Comparison with Similar Compounds
Ferric chromate can be compared with other chromates and ferric compounds:
Potassium Chromate (K₂CrO₄): Unlike this compound, potassium chromate is soluble in water and is used in analytical chemistry as an indicator.
Sodium Chromate (Na₂CrO₄): Similar to potassium chromate, sodium chromate is water-soluble and used in various industrial applications.
Iron(III) Oxide (Fe₂O₃): Iron(III) oxide is a common iron compound used in pigments and coatings but lacks the toxic properties of this compound
This compound’s uniqueness lies in its combination of iron and hexavalent chromium, making it both a useful reagent and a hazardous substance.
Properties
IUPAC Name |
dioxido(dioxo)chromium;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cr.2Fe.12O/q;;;2*+3;;;;;;;6*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLBLZDGMWMXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr3Fe2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045361 | |
| Record name | Iron chromate (Fe2(CrO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Practically insoluble in water; [Merck Index] | |
| Record name | Ferric chromate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10294-52-7 | |
| Record name | Ferric chromate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron chromate (Fe2(CrO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron tris(chromate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2123EJH4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


